4-Propoxy-2,3-dihydro-1H-inden-1-one

Descripción

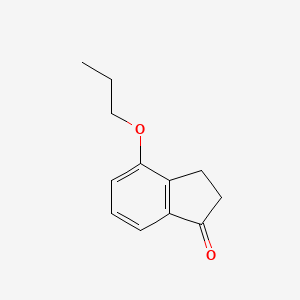

4-Propoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the indenone scaffold. The indenone core consists of a bicyclic structure with a ketone group at position 1 and a partially unsaturated six-membered ring. The propoxy substituent introduces steric bulk and moderate electron-donating effects, influencing the compound’s reactivity, solubility, and biological interactions.

Propiedades

Número CAS |

820238-22-0 |

|---|---|

Fórmula molecular |

C12H14O2 |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

4-propoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-8-14-12-5-3-4-9-10(12)6-7-11(9)13/h3-5H,2,6-8H2,1H3 |

Clave InChI |

KPTQUFFGBQHGDD-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC=CC2=C1CCC2=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Position 4

- 4-Methoxy Derivative (e.g., 6-Chloro-2,3-dihydro-4-methoxy-1H-inden-1-one) The methoxy (-OCH₃) group at position 4 is smaller and more electron-donating than propoxy, enhancing resonance stabilization of the ketone. Key Difference: Propoxy’s longer alkyl chain may increase lipophilicity, favoring membrane permeability in biological systems compared to methoxy.

- 4-(Propan-2-yl) Derivative (FCY-302) FCY-302, (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one, features an isopropyl group at position 4. This substituent is highly hydrophobic and sterically demanding, contributing to its antiproliferative activity against leukemia and myeloma cells .

Substituent Effects on Other Positions

- 5-Methoxy-2-(4-nitrobenzylidene) Derivative (9b) The methoxy group at position 5 and nitrobenzylidene moiety at position 2 create a conjugated system with strong electron-withdrawing effects. This structure is optimized for solid-state reactivity and has been used in opioid receptor studies .

3-Hydroxy-5-isopropyl-3-methyl Derivative

- Isolated from Croton oblongifolius, this compound exhibits allelopathic activity due to its hydroxyl and isopropyl groups at positions 3 and 5. The hydroxyl group increases hydrogen-bonding capacity, enhancing interactions with plant enzymes .

- Key Difference : The absence of a hydroxyl group in 4-propoxy-2,3-dihydro-1H-inden-1-one may reduce its phytotoxic effects but improve metabolic stability.

Complex Hybrid Structures

- (E)-5-Methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene) Derivative (22) This hybrid compound integrates a quinoline-triazole moiety via a benzylidene linker. It acts as a dual-binding acetylcholinesterase inhibitor (IC₅₀ = 114 µM), leveraging the indanone core for π-stacking and the triazole for metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.